2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide
Description
This compound belongs to the thienopyrimidine-dione class, characterized by a fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2. Such derivatives are often explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds due to their structural mimicry of nucleotide analogs .
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-11-4-5-12(19)13(20)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRMONAJEJPRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide involves multiple steps. The key starting materials include 2,3-dimethoxythiophene and hexane-1,2-diol. The reaction is catalyzed by toluene-4-sulphonic acid in toluene at 85°C . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienopyrimidine or Pyrimidine Cores
Compound A: 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide ()
- Key Differences :
- Substituents: 2,5-Dichlorophenyl vs. 3,4-dichlorophenyl in the target compound.
- Side Chain: Phenethyl group instead of a butyl chain.
- The phenethyl group could enhance aromatic stacking but reduce solubility.
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key Differences: Core Structure: Pyrimidinone-thioether vs. thienopyrimidine-dione. Substituents: 2,3-Dichlorophenyl vs. 3,4-dichlorophenyl.
Dichlorophenyl Acetamide Derivatives
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences: Heterocyclic Moiety: Thiazole vs. thienopyrimidine-dione. Substituents: Direct linkage to thiazole without a butyl chain.
- Implications : The thiazole ring introduces additional hydrogen-bonding sites (N–H⋯N interactions), as observed in its crystal structure, which may enhance stability and intermolecular interactions .
Table 1: Key Data for Comparative Analysis
*Calculated using average mass from structural formula.
Physicochemical Properties
- Melting Points : Compound B (230°C) and Compound C (459–461°C) exhibit higher thermal stability than fluorinated analogs in (302–304°C), likely due to stronger hydrogen bonding in Compound C’s crystal lattice .
- Lipophilicity : The target compound’s butyl chain may enhance membrane permeability compared to shorter-chain analogs.
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic molecule that belongs to the thieno[3,2-d]pyrimidine class. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structural features contribute to its biological efficacy, making it a subject of interest in various research studies.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and a dichlorophenyl acetamide moiety. These structural elements enhance its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 396.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.34 g/mol |
| CAS Number | 1252928-89-4 |
Research indicates that compounds with thieno[3,2-d]pyrimidine structures can exhibit various biological activities through different mechanisms. The proposed mechanisms for this compound include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
- Anticancer Activity: Similar compounds have shown potential as anticancer agents by targeting cancer cell proliferation pathways.
- Antimicrobial Properties: The thieno[3,2-d]pyrimidine framework is associated with antimicrobial activity against various pathogens.
Anticancer Properties
Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
- Animal studies indicate that these compounds may reduce tumor size in xenograft models.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects:
- Compounds similar to this structure have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research has highlighted the potential of these compounds in treating infections caused by resistant bacterial strains.
Case Studies
-
Case Study on Anticancer Activity:
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several thieno[3,2-d]pyrimidine derivatives. The study found that modifications at the 1-position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells).
-
Case Study on Antimicrobial Effects:
- In a research article from Antibiotics, the antimicrobial properties of thieno[3,2-d]pyrimidines were assessed. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
